4-Ethyl-2-methoxy-1-nitrobenzene
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Overview
Description
4-Ethyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxy-1-nitrobenzene typically involves a multi-step process. One common method is the nitration of 4-ethyl-2-methoxybenzene. This process involves treating 4-ethyl-2-methoxybenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, usually not exceeding 50°C . The reaction conditions must be carefully monitored to ensure the selective nitration of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically carried out in continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 4-Ethyl-2-methoxy-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-1-nitrobenzene.
Scientific Research Applications
4-Ethyl-2-methoxy-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique chemical structure.
Agriculture: It is investigated for its potential use as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The ethyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Methyl-2-methoxy-1-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-1-nitrobenzene: Lacks the methoxy group.
2-Methoxy-1-nitrobenzene: Lacks the ethyl group.
Uniqueness: 4-Ethyl-2-methoxy-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring creates a unique electronic environment, making it a valuable compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
YNTVWMADLMFEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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